

Application Notes and Protocols for Combination Therapy of AQX-435 and Ibrutinib

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Compound of Interest

Compound Name: AQX-435

Cat. No.: B605556

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Introduction

Phosphatidylinositol-3 kinase (PI3K) signaling is a critical pathway for the proliferation and survival of various B-cell neoplasms, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[1][2] Targeting this pathway has been a successful therapeutic strategy. **AQX-435** is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the PI3K pathway.[3][4] By activating SHIP1, **AQX-435** effectively reduces PI3K signaling, leading to decreased AKT phosphorylation and subsequent induction of apoptosis in malignant B-cells.[1]

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is upstream of PI3K. It is an established therapeutic agent for various B-cell malignancies. Preclinical studies have demonstrated that the combination of **AQX-435** and ibrutinib results in enhanced inhibition of BCR signaling and synergistic anti-tumor activity. This document provides detailed application notes and protocols for the combined use of **AQX-435** and ibrutinib in a research setting.

Rationale for Combination Therapy

The combination of a SHIP1 activator and a BTK inhibitor targets the PI3K/AKT pathway at two distinct points. Ibrutinib blocks the upstream signaling cascade by inhibiting BTK, while **AQX-435** enhances the downstream negative regulation by activating SHIP1. This dual approach leads to a more profound and sustained inhibition of PI3K signaling than either agent alone. This synergistic interaction has been shown to enhance the induction of apoptosis in malignant B-cells and inhibit tumor growth in vivo.

Data Presentation

Table 1: In Vitro Efficacy of **AQX-435** and Ibrutinib Combination

Cell Line	Treatment	Concentration	Effect on AKT Phosphorylation (pAKT)	Induction of Apoptosis (% of control)	Reference
Primary CLL cells	AQX-435	30 μ M	Partial Inhibition	Increased	
	Ibrutinib	100 nM	Partial Inhibition	Increased	
	AQX-435 + Ibrutinib	30 μ M + 100 nM	Enhanced Inhibition	Synergistically Increased	
DLBCL cell lines	AQX-435	5-30 μ M	Dose-dependent reduction	Increased	
	Ibrutinib	Varies by cell line	Inhibition	Increased	
	AQX-435 + Ibrutinib	Varies	Synergistic reduction in cell viability	Synergistically Increased	

Table 2: In Vivo Efficacy of **AQX-435** and Ibrutinib Combination in DLBCL Xenograft Models

Xenograft Model	Treatment	Dose and Schedule	Tumor Growth Inhibition	Reference
TMD8 (DLBCL)	AQX-435	Not specified	Significant reduction in tumor volume	
Ibrutinib	Not specified	Tumor growth inhibition		
AQX-435 + Ibrutinib	Not specified	Synergistic reduction in tumor volume		
Patient-Derived Xenograft (DLBCL)	AQX-435	Not specified	Reduction in tumor growth	
Ibrutinib	Not specified	Tumor growth inhibition		
AQX-435 + Ibrutinib	Not specified	Cooperative tumor growth inhibition		

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy in B-cell Malignancy Cell Lines

Objective: To determine the synergistic effect of **AQX-435** and ibrutinib on cell viability and apoptosis in B-cell malignancy cell lines.

Materials:

- B-cell malignancy cell lines (e.g., TMD8, other DLBCL or CLL lines)
- **AQX-435** (powder, solubilized in DMSO)
- Ibrutinib (powder, solubilized in DMSO)

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well and 6-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer
- Plate reader

Methodology:

- **Cell Seeding:** Seed B-cell malignancy cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium. For apoptosis assays, seed cells in a 6-well plate at a density of 5×10^5 cells/well in 2 mL of complete medium.
- **Drug Preparation:** Prepare a dose-response matrix of **AQX-435** and ibrutinib. For example, prepare 2x concentrated serial dilutions of each drug in complete medium.
- **Treatment:** Add 100 μ L of the 2x drug solutions to the 96-well plate to achieve the final desired concentrations. For the 6-well plate, add the appropriate volume of concentrated drug stocks. Include vehicle control (DMSO) wells.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **Cell Viability Assay:** After incubation, add the cell viability reagent to each well of the 96-well plate according to the manufacturer's instructions. Measure luminescence using a plate reader.
- **Apoptosis Assay:** Harvest cells from the 6-well plates. Stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the percentage of apoptotic cells using a flow cytometer.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy ($CI < 1$), additivity ($CI = 1$), or antagonism ($CI > 1$).

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the effect of **AQX-435** and ibrutinib, alone and in combination, on the phosphorylation of AKT.

Materials:

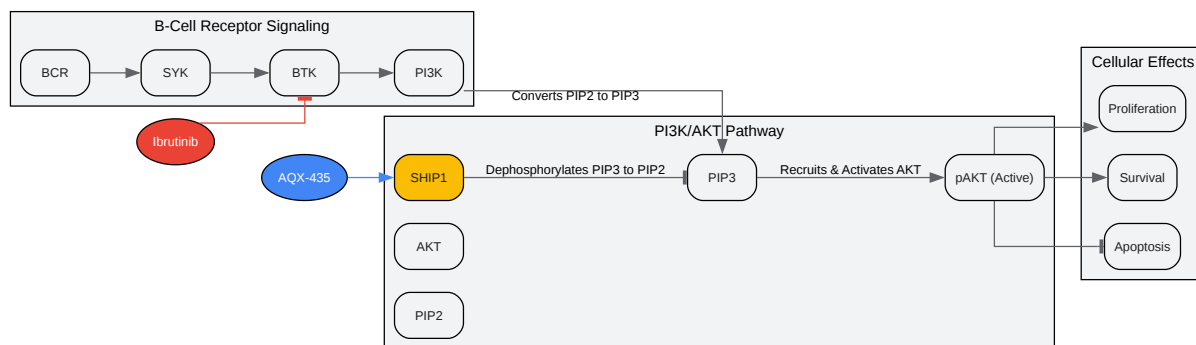
- B-cell malignancy cell lines
- **AQX-435**
- Ibrutinib
- Anti-IgM antibody (for BCR stimulation)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Methodology:

- Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

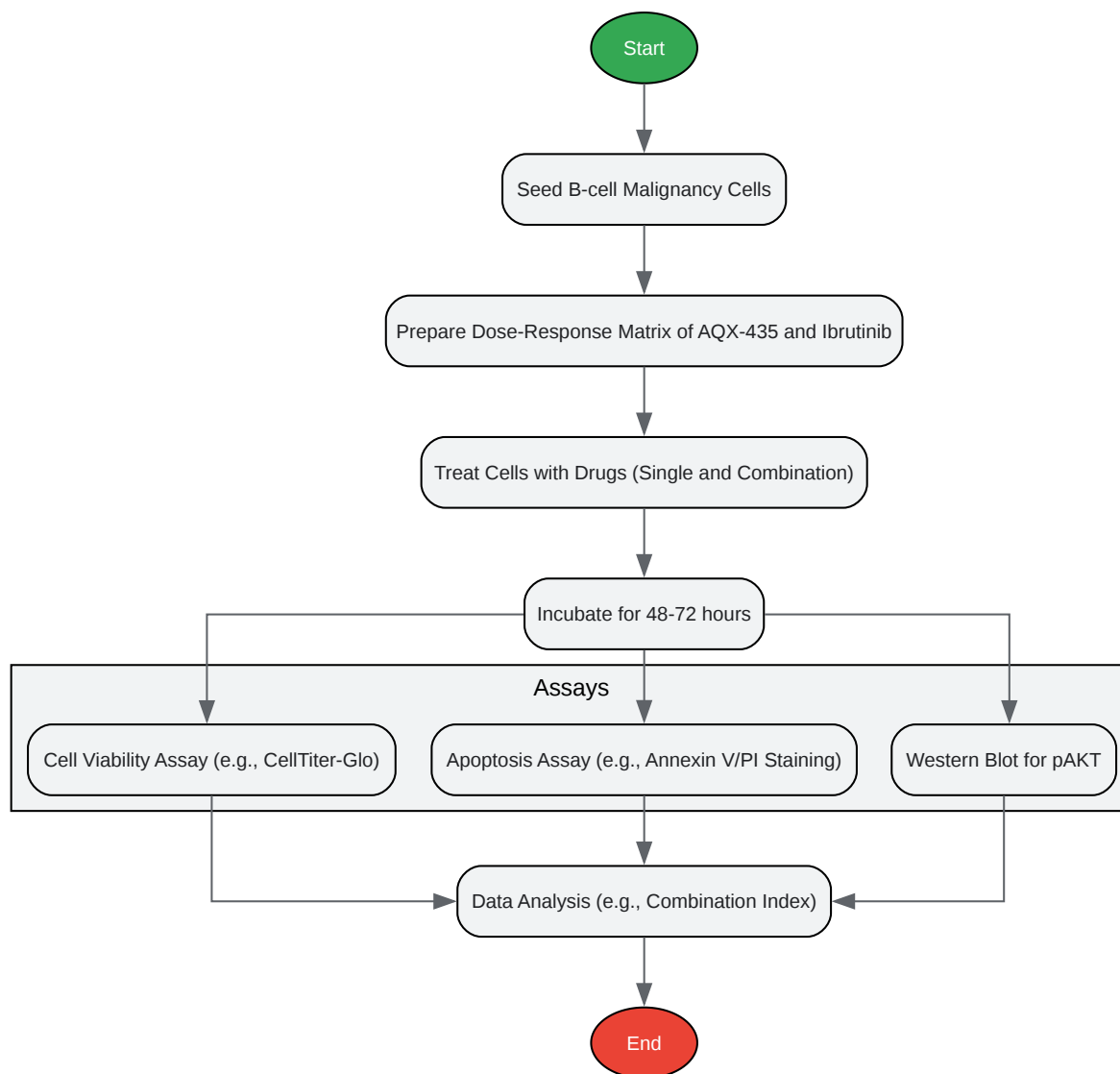
- Pre-treatment: Pre-treat the cells with **AQX-435**, ibrutinib, or the combination for 1-2 hours.
- Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 15-30 minutes to activate BCR signaling.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
- Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-AKT signal to total AKT and the loading control.

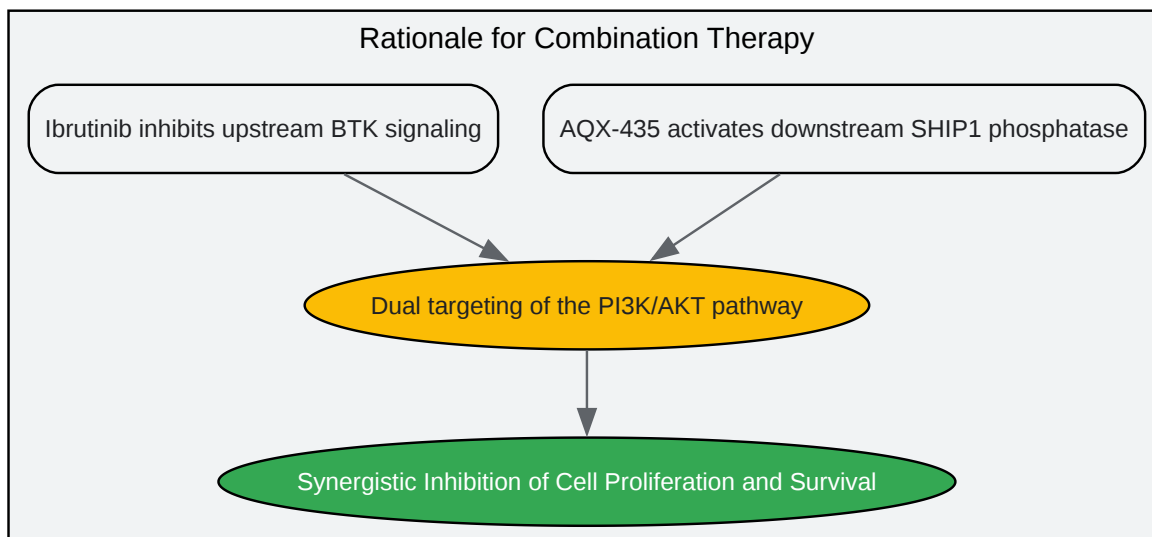
Visualizations



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Caption: **AQX-435** and Ibrutinib Signaling Pathway.





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